molecular formula C30H38N2O2 B5076963 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide

Cat. No.: B5076963
M. Wt: 458.6 g/mol
InChI Key: RHLGOYXKJSSVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide is a synthetic organic compound that belongs to the class of phenolic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide typically involves the following steps:

    Formation of the hydroxyphenyl intermediate: The starting material, 3,5-ditert-butyl-4-hydroxybenzaldehyde, is subjected to a series of reactions, including reduction and protection, to form the hydroxyphenyl intermediate.

    Synthesis of the tetrahydroacridinyl intermediate: The tetrahydroacridinyl group is synthesized from acridine through hydrogenation and subsequent functionalization.

    Coupling reaction: The hydroxyphenyl and tetrahydroacridinyl intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

    Oxidation products: Quinone derivatives

    Reduction products: Amines

    Substitution products: Halogenated or alkylated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving phenolic and amide groups.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use as an antioxidant or stabilizer in polymer and material science.

Mechanism of Action

The mechanism of action of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyphenyl group can participate in hydrogen bonding and redox reactions, while the tetrahydroacridinyl group can intercalate into DNA or interact with protein active sites.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide: Lacks the tetrahydroacridinyl group.

    N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide: Lacks the hydroxyphenyl group.

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2/c1-29(2,3)22-17-19(18-23(28(22)34)30(4,5)6)15-16-26(33)32-27-20-11-7-9-13-24(20)31-25-14-10-8-12-21(25)27/h7,9,11,13,17-18,34H,8,10,12,14-16H2,1-6H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLGOYXKJSSVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC2=C3CCCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.